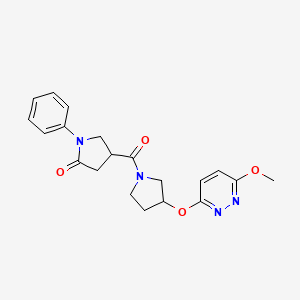
2-((3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-((3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione” is a complex organic molecule that contains several functional groups . It has a 1,2,4-oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms . This ring is attached to a cyclopentyl group and an isoindoline-1,3-dione group .
Synthesis Analysis
While the specific synthesis process for this compound isn’t available, compounds with similar structures are often synthesized through reactions involving amidoximes and isatoic anhydrides in a NaOH–DMSO medium .
Molecular Structure Analysis
The 1,2,4-oxadiazole ring in the compound is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients . The cyclopentyl group is a cycloalkane consisting of a five-membered ring. Isoindoline-1,3-dione is a bicyclic structure, containing a benzene ring fused to a 1,3-dione .
Chemical Reactions Analysis
The 1,2,4-oxadiazole ring can participate in various chemical reactions. It can rearrange into other heterocycles due to its low aromaticity and the presence of the weak O–N bond .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. For example, the presence of the 1,2,4-oxadiazole ring could influence its reactivity and stability .
Applications De Recherche Scientifique
Medicinal Chemistry
1,2,4-Oxadiazole derivatives have been studied for their potential in drug discovery due to their high affinity and selectivity to certain receptors . They could be used in the development of new pharmaceuticals targeting specific diseases.
Agricultural Chemistry
These compounds exhibit a broad spectrum of biological activities and could be used to develop efficient and low-risk chemical pesticides to combat plant diseases .
Material Science
Some 1,2,4-oxadiazole derivatives have properties that make them suitable for use as energetic materials with potential applications in various industries .
Catalysis
Isoindolines-1,3-diones have been synthesized using catalysts for improved yields in chemical reactions , indicating potential use in catalytic processes.
Biochemistry
The reactivity of these compounds with biological systems has been explored, such as their interaction with mitochondrial enzymes in cancer research .
Synthetic Chemistry
Efficient synthesis methods for 1,2,4-oxadiazole derivatives have been developed, which could be applied in the synthesis of complex organic molecules .
Orientations Futures
Mécanisme D'action
Target of Action
Compounds with a similar 1,2,4-oxadiazole core have been reported to interact with various targets such as ampa receptors , p38α mitogen-activated protein kinase (MAPK) , and acetylcholinesterase .
Mode of Action
Similar compounds have been reported to act as selective inhibitors or agonists at their target sites . They interact with their targets and induce changes that can affect the function of the target proteins.
Biochemical Pathways
Based on the known targets of similar compounds, it can be inferred that the compound may influence pathways related to neurotransmission (via ampa receptors) , inflammation and cellular stress responses (via p38α MAPK) , and neurotransmitter degradation (via acetylcholinesterase) .
Result of Action
Based on the known effects of similar compounds, it can be speculated that this compound may modulate neurotransmission , influence cellular stress responses , or alter neurotransmitter levels .
Propriétés
IUPAC Name |
2-[(3-cyclopentyl-1,2,4-oxadiazol-5-yl)methyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c20-15-11-7-3-4-8-12(11)16(21)19(15)9-13-17-14(18-22-13)10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NICAZOSYCOMPTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NOC(=N2)CN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-1,7-dihydro-2H-pyrido[3,2-d][1,2]diazepin-2-one](/img/structure/B2997379.png)
![3-((4-fluorophenyl)thio)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2997380.png)
![3-methyl-6-phenyl-N-(pyridin-4-yl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2997381.png)


![Ethyl 1-[1-[(E)-2-cyano-3-ethoxyprop-2-enoyl]piperidin-4-yl]pyrazole-4-carboxylate](/img/structure/B2997384.png)
![8-(3-Bromophenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2997386.png)
![3-[2-Methoxy-4-(trifluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B2997388.png)
![4-[3-(4-Bromophenyl)propanoyl]morpholine-3-carbonitrile](/img/structure/B2997389.png)
![3-acetyl-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B2997391.png)


![5-methyl-7-(4-nitrophenyl)-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2997398.png)
![2-[1-(4-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-pyrrolidin-1-ylethanone](/img/structure/B2997400.png)